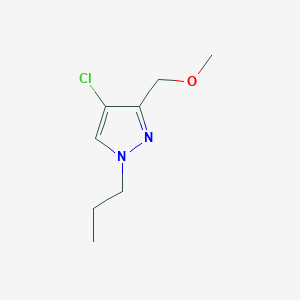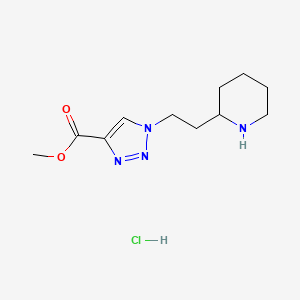
4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole, also known as CPP, is a chemical compound that has been widely studied for its potential use in scientific research. CPP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mécanisme D'action
4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole is thought to act as an antagonist at the CB1 receptor, which is a key component of the endocannabinoid system. By blocking the activity of this receptor, 4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole may alter the release of various neurotransmitters and modulate the activity of other signaling pathways in the brain.
Effets Biochimiques Et Physiologiques
4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole has been shown to have a variety of effects on the brain and body, including alterations in the release of dopamine, glutamate, and GABA. 4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole has also been shown to modulate the activity of the HPA axis, which is involved in the stress response. These effects may contribute to the anxiolytic and antidepressant effects of 4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole in lab experiments is its high potency and selectivity for the CB1 receptor. This allows researchers to investigate the specific effects of CB1 receptor blockade on various biological processes. However, one limitation of using 4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole is that it may have off-target effects on other receptors or signaling pathways, which could complicate the interpretation of results.
Orientations Futures
There are many potential future directions for research on 4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole, including investigating its effects on other neurotransmitter systems, such as the serotonergic and noradrenergic systems. Additionally, further studies could investigate the potential therapeutic applications of 4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole for various psychiatric and neurological disorders. Finally, future research could aim to develop new and more selective CB1 receptor antagonists that could be used in both basic and clinical research.
Méthodes De Synthèse
4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole can be synthesized using a variety of methods, including the reaction of 4-chloro-3-hydroxy-1-propyl-1H-pyrazole with formaldehyde and methanol. This reaction results in the formation of 4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole, which can then be purified and used in scientific experiments.
Applications De Recherche Scientifique
4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole has been used in a variety of scientific research applications, including studies on the effects of stress on the brain and the role of the endocannabinoid system in regulating anxiety and depression. 4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole has also been used to investigate the mechanisms underlying addiction and withdrawal, as well as the effects of various drugs on the brain.
Propriétés
IUPAC Name |
4-chloro-3-(methoxymethyl)-1-propylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O/c1-3-4-11-5-7(9)8(10-11)6-12-2/h5H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVASSJGAKBEUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)COC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(Chloromethyl)-4-pentyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2641502.png)

![N-(benzo[d]thiazol-2-yl)-6-methoxypyridazine-3-carboxamide](/img/structure/B2641505.png)
![4-acetyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2641506.png)
![N-(2,4-difluorophenyl)-2-(8-(4-ethoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2641507.png)
![5-[(mesitylsulfonyl)amino]-N,N-dimethyl-2-piperazin-1-ylbenzamide](/img/structure/B2641508.png)

![6-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2641512.png)

![N-cyclohexyl-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2641514.png)
![5,6-Dihydro-4-(4-methylphenyl)-4H-pyrido[3,2,1-jk]carbazole](/img/structure/B2641515.png)